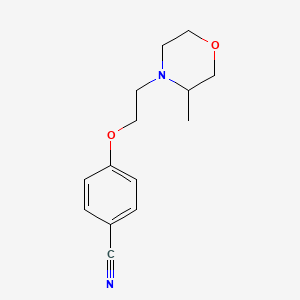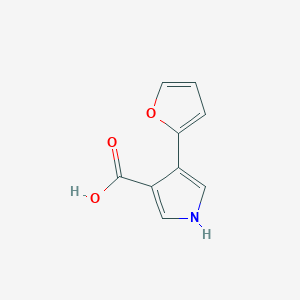![molecular formula C11H16O2Si B14890541 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene is an organic compound that features a methoxy group and a trimethylsilyl carbonyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trimethylsilyl carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 1-formyl-2-[(trimethylsilyl)carbonyl]benzene.
Reduction: Formation of 1-methoxy-2-[(trimethylsilyl)methyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-methoxy-2-[(trimethylsilyl)carbonyl]benzene exerts its effects involves interactions with various molecular targets. The methoxy group and the trimethylsilyl carbonyl group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with other molecules. These interactions can influence the reactivity and stability of the compound in different environments.
相似化合物的比较
- 1-Methoxy-2-[(trimethylsilyl)methyl]benzene
- 1-Methoxy-2-[(trimethylsilyl)ethoxy]benzene
- 1-Methoxy-2-[(trimethylsilyl)propyl]benzene
Comparison: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene is unique due to the presence of both a methoxy group and a trimethylsilyl carbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, compared to similar compounds that may only have one of these functional groups.
属性
分子式 |
C11H16O2Si |
|---|---|
分子量 |
208.33 g/mol |
IUPAC 名称 |
(2-methoxyphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-8-6-5-7-9(10)11(12)14(2,3)4/h5-8H,1-4H3 |
InChI 键 |
DAINJIZMVZLLQR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C(=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

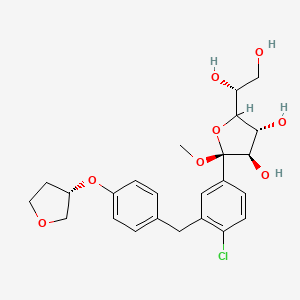
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)
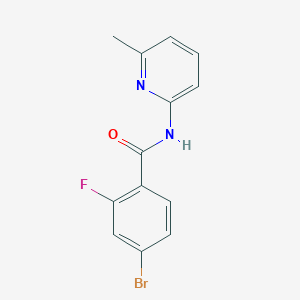
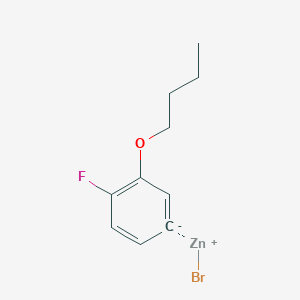
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
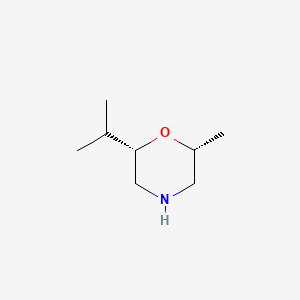
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
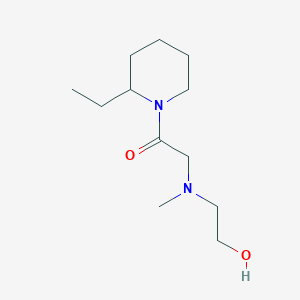
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)
